molecular formula C13H15N3O2 B13945181 1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-methoxy-1-phenyl- CAS No. 55228-52-9

1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-methoxy-1-phenyl-

Cat. No.: B13945181
CAS No.: 55228-52-9
M. Wt: 245.28 g/mol
InChI Key: QCZOFCZSRQWFTA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-methoxy-1-phenyl-1H-pyrazole-3-carboxamide is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This compound is characterized by its unique structure, which includes a methoxy group, a phenyl group, and a carboxamide group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-methoxy-1-phenyl-1H-pyrazole-3-carboxamide typically involves the condensation of benzaldehyde with 2-amino-3-methoxypropanoic acid methyl ester, followed by cyclization and methylation reactions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-methoxy-1-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N,N-Dimethyl-5-methoxy-1-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-methoxy-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-5-methoxy-1-phenyl-1H-pyrazole-3-carboxamide is unique due to the presence of both methoxy and carboxamide groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and interaction with biological targets, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

55228-52-9

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

5-methoxy-N,N-dimethyl-1-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C13H15N3O2/c1-15(2)13(17)11-9-12(18-3)16(14-11)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

QCZOFCZSRQWFTA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NN(C(=C1)OC)C2=CC=CC=C2

Origin of Product

United States

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